1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyphenyl group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.
Addition of the Hydroxyphenyl Group: This step involves the reaction of a phenol derivative with an appropriate electrophile.
Incorporation of the Methylthiophenyl Group: This can be done through a thiolation reaction where a methylthiol group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthiophenyl group.
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-methylphenyl)ethyl)urea: Lacks the thiol group.
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea: Contains a chlorophenyl group instead of a methylthiophenyl group.
Uniqueness
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due to the presence of the methylthiophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-22-14-8-2-11(3-9-14)15(20)10-18-16(21)19-13-6-4-12(17)5-7-13/h2-9,15,20H,10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZOXDMDNKZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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